molecular formula C22H23BrN2O4 B6349739 8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-77-4

8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349739
CAS No.: 1326812-77-4
M. Wt: 459.3 g/mol
InChI Key: UJXCBZCCAOFJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:

  • 8-Benzyl group: Introduces steric bulk and lipophilicity.

The spirocyclic architecture likely confers conformational rigidity, which can optimize target engagement and metabolic stability .

Properties

IUPAC Name

8-benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXCBZCCAOFJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic structure is synthesized through a Darzens-type reaction between pyrazole-4,5-dione derivatives and phenacyl bromides. For example, pyrazole-4,5-dione (1.0 mmol) reacts with 3-bromophenacyl bromide (2.0 mmol) in ethanol with triethylamine (2.0 mmol) at room temperature:

Pyrazole-4,5-dione+3-Bromophenacyl bromideEtOH, rtEt3NSpiro epoxide intermediate(Yield: 77–91%)\text{Pyrazole-4,5-dione} + \text{3-Bromophenacyl bromide} \xrightarrow[\text{EtOH, rt}]{\text{Et}_3\text{N}} \text{Spiro epoxide intermediate} \quad \text{(Yield: 77–91\%)}

Key Parameters :

  • Solvent : Ethanol outperforms acetonitrile or toluene due to better solubility of intermediates.

  • Base : Triethylamine ensures deprotonation and facilitates nucleophilic attack.

  • Temperature : Room temperature minimizes side reactions.

Acylation with 3-Bromobenzoyl Chloride

The spiro epoxide intermediate undergoes acylation with 3-bromobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst:

Spiro epoxide+3-Bromobenzoyl chlorideDCM, 0°C → rtDMAP4-(3-Bromobenzoyl) intermediate(Yield: 85–89%)\text{Spiro epoxide} + \text{3-Bromobenzoyl chloride} \xrightarrow[\text{DCM, 0°C → rt}]{\text{DMAP}} \text{4-(3-Bromobenzoyl) intermediate} \quad \text{(Yield: 85–89\%)}

Optimization Notes :

  • Catalyst : DMAP accelerates acylation by activating the carbonyl group.

  • Temperature Control : Slow addition at 0°C prevents exothermic side reactions.

Benzylation of the Diazaspiro Core

The 8-benzyl group is introduced via reductive amination using benzylamine (1.5 equiv) and sodium cyanoborohydride (NaBH3CN) in methanol:

4-(3-Bromobenzoyl) intermediate+BenzylamineMeOHNaBH3CN8-Benzyl derivative(Yield: 70–75%)\text{4-(3-Bromobenzoyl) intermediate} + \text{Benzylamine} \xrightarrow[\text{MeOH}]{\text{NaBH}_3\text{CN}} \text{8-Benzyl derivative} \quad \text{(Yield: 70–75\%)}

Critical Considerations :

  • pH Adjustment : Maintain pH ~6 using acetic acid to favor imine formation.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane) removes unreacted benzylamine.

Carboxylic Acid Functionalization

The final step involves hydrolysis of a methyl ester precursor to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water:

Methyl esterTHF/H2O (3:1)LiOH8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid(Yield: 90–95%)\text{Methyl ester} \xrightarrow[\text{THF/H}_2\text{O (3:1)}]{\text{LiOH}} \text{8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid} \quad \text{(Yield: 90–95\%)}

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Spirocycle FormationEtOH, Et3N, rt77–91
AcylationDCM, DMAP, 0°C → rt85–89
BenzylationMeOH, NaBH3CN, pH 670–75
Ester HydrolysisTHF/H2O, LiOH90–95

Observations :

  • Spirocycle Formation : Ethanol as solvent maximizes yield compared to toluene (42%) or acetonitrile (19%).

  • Acylation Efficiency : DMAP improves yields by 15–20% compared to non-catalytic conditions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl3): δ 7.82–7.25 (m, 8H, aromatic), 4.62 (s, 2H, COO–), 3.91–3.45 (m, 4H, spiro-CH2), 2.98 (s, 2H, N–CH2–C6H5).

  • ¹³C NMR : δ 172.1 (COOH), 167.3 (C=O), 134.2–122.5 (aromatic C), 64.8 (spiro-C).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C22H23BrN2O4: 458.08 [M+H]⁺; Found: 458.09.

Challenges and Mitigation Strategies

  • Epoxide Ring Opening : Competing nucleophilic attack by amines during benzylation is minimized by using NaBH3CN instead of stronger reductants.

  • Low Solubility : THF/water mixtures during hydrolysis prevent precipitation and ensure complete reaction.

  • Byproduct Formation : Column chromatography (ethyl acetate/hexane, 1:2) removes unreacted 3-bromobenzoyl chloride .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzoyl group, the 8-position alkyl/aryl group, and heteroatom variations. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Benzoyl) 8-Position Group Molecular Weight (g/mol) Key Properties/Applications References
8-Benzyl-4-(3-bromobenzoyl)-...-3-carboxylic acid 3-Bromo Benzyl ~400 (estimated) Potential halogen bonding; research use
4-(2,4-Difluorobenzoyl)-8-methyl-...-3-carboxylic acid (CAS 1326814-92-9) 2,4-Difluoro Methyl 340.32 Medicinal applications; high purity (≥95%)
8-Benzyl-4-(3-fluorobenzoyl)-...-3-carboxylic acid 3-Fluoro Benzyl ~380 (estimated) Enhanced solubility vs. bromo analog
8-Benzyl-4-(4-tert-butylbenzoyl)-...-3-carboxylic acid 4-tert-Butyl Benzyl - Increased steric bulk; commercial availability
8-Methyl-4-(3-methylbenzoyl)-...-3-carboxylic acid (CAS 1326808-40-5) 3-Methyl Methyl - Reduced electronic effects; simpler synthesis
4-(4-Chlorobenzoyl)-8-propyl-...-3-carboxylic acid (CAS 1326809-93-1) 4-Chloro Propyl 366.84 Higher lipophilicity; 95% purity

Key Observations

The 2,4-difluoro derivative (CAS 1326814-92-9) is prioritized in medicinal chemistry due to balanced electronic and steric profiles . Alkyl vs.

Physicochemical Properties :

  • The carboxylic acid moiety is conserved across analogs, ensuring consistent hydrogen-bonding capacity.
  • Molecular weights range from ~340 to ~400 g/mol, with higher values correlating to benzyl or halogenated substituents.

Biological Relevance: The 2,4-difluoro derivative (CAS 1326814-92-9) is explicitly noted for medicinal use, suggesting validated bioactivity . Bromine in the target compound may offer unique binding in halogen-rich environments (e.g., enzyme active sites) .

Synthetic Accessibility :

  • Methyl-substituted analogs (e.g., CAS 1326808-40-5) are likely simpler to synthesize due to fewer steric challenges .
  • Spirocyclic ring puckering, analyzed via Cremer-Pople coordinates, influences conformational stability and synthetic yields .

Biological Activity

8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.

Chemical Structure

The compound features a spirocyclic framework that includes:

  • Benzyl group : Enhances hydrophobic interactions.
  • Bromobenzoyl moiety : May contribute to the compound's reactivity and biological interactions.
  • Oxa and diaza linkages : These heteroatoms can influence the compound's binding affinity to biological targets.

The biological activity of 8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is likely mediated through interactions with specific enzymes or receptors. The unique structural features may facilitate binding to active sites, leading to modulation of enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Activity Description Reference
Antimicrobial Exhibits potent activity against various bacterial strains, potentially inhibiting cell wall synthesis.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, possibly through apoptosis induction mechanisms.
Anti-inflammatory Reduces inflammatory markers in vitro, suggesting potential for treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cells
    • In vitro assays showed that the compound induced cell death in several cancer cell lines, including breast and colon cancer cells. The mechanism appeared to involve the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects
    • Research demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism that could be harnessed for therapeutic interventions in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how are key intermediates validated?

  • Methodology : Synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example:

Spirocyclic core formation : Reacting a ketone or aldehyde with an amine under controlled conditions to generate the 1-oxa-4,8-diazaspiro[4.5]decane backbone.

Bromobenzoyl introduction : Use a coupling agent (e.g., DCC or EDC) to attach the 3-bromobenzoyl group to the spirocyclic amine.

Carboxylic acid functionalization : Hydrolysis of ester precursors or direct oxidation of alcohols to carboxylic acids.

  • Validation : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For purity, HPLC with UV detection (≥95%) is recommended .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar spirocyclic compounds?

  • Methodology :

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing bromine with fluorine) and test activity against target enzymes (e.g., lipid metabolism enzymes).
  • Data Normalization : Account for variations in assay conditions (e.g., pH, solvent) by cross-referencing with standardized protocols from peer-reviewed studies.
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate and compare bioactivity data from analogous compounds .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the 3-bromobenzoyl group during functionalization?

  • Methodology :

  • Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model reaction pathways and identify transition states. For example, simulate the energy barriers for nucleophilic substitution at the bromine site.
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd for cross-coupling) or solvent systems (e.g., DMF for polar aprotic conditions).
  • ICReDD Framework : Integrate computational predictions with high-throughput experimentation to validate reaction conditions .

Q. How can researchers optimize reaction yields when scaling up the synthesis of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial design to test variables like temperature (e.g., 60–100°C), catalyst loading (0.1–5 mol%), and stoichiometry.
  • Continuous Flow Systems : Use microreactors to enhance mixing and heat transfer, particularly for exothermic steps (e.g., acylations).
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. What mechanistic insights explain the stability of the spirocyclic core under acidic or basic conditions?

  • Methodology :

  • Kinetic Studies : Perform pH-dependent degradation experiments (e.g., 0.1M HCl vs. 0.1M NaOH) and monitor decomposition via LC-MS.
  • X-ray Crystallography : Resolve the crystal structure to identify steric or electronic factors (e.g., hydrogen bonding) that stabilize the spirocyclic ring.
  • DFT-Based Transition State Analysis : Model protonation/deprotonation pathways to predict vulnerable sites (e.g., the oxygen atom in the 1-oxa ring) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the enzymatic inhibition potency of this compound?

  • Methodology :

  • Standardized Assay Replication : Repeat assays using identical enzyme isoforms (e.g., COX-2 vs. COX-1) and substrate concentrations.
  • Structural Proteomics : Use cryo-EM or X-ray crystallography to determine binding modes and compare with disputed studies.
  • Error Source Identification : Check for common pitfalls like compound aggregation (test via dynamic light scattering) or assay interference (e.g., fluorescence quenching) .

Methodological Resources

  • Spectral Data : Reference NMR shifts (e.g., ¹H NMR in CDCl₃: δ 7.45–7.25 ppm for aromatic protons) and IR peaks (e.g., 1700 cm⁻¹ for carbonyl) .
  • Safety Protocols : Follow GHS guidelines for handling brominated compounds (e.g., PPE, fume hoods) as outlined in Safety Data Sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.